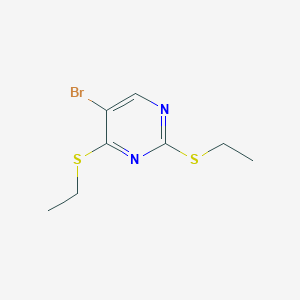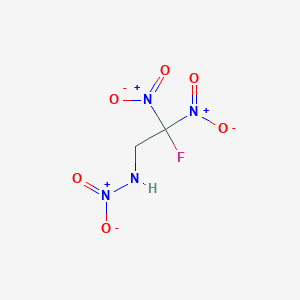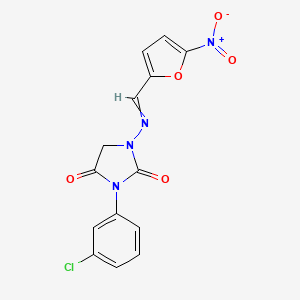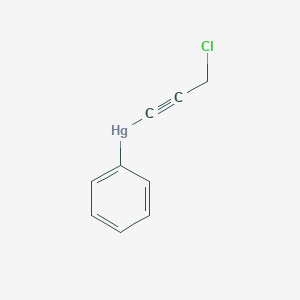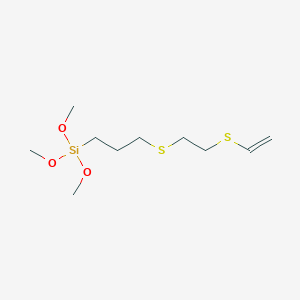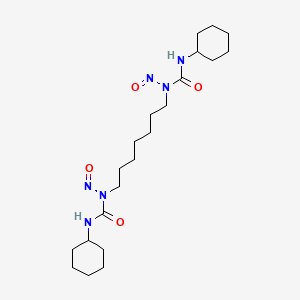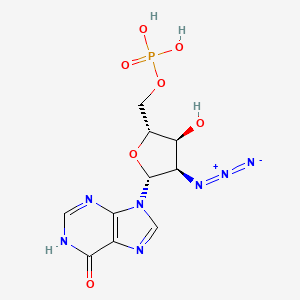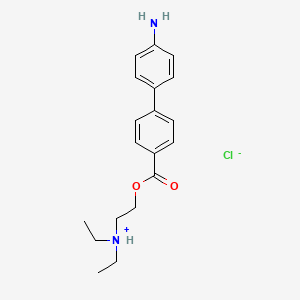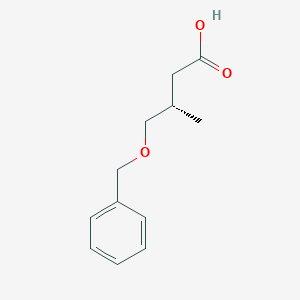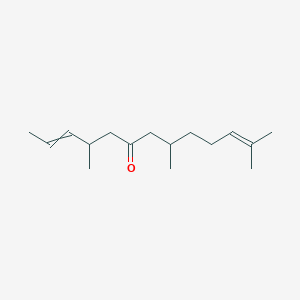![molecular formula C6H17NO6S B14498979 2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate CAS No. 65121-96-2](/img/structure/B14498979.png)
2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate is a chemical compound with the molecular formula C5H13NO2. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. This compound is hygroscopic and can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, benzene, and ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl(methyl)amino]ethanol involves the reaction of ethylene oxide with methylamine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:
C2H4O+CH3NH2→C5H13NO2
Industrial Production Methods
In industrial settings, the production of 2-[2-Hydroxyethyl(methyl)amino]ethanol is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Hydroxyethyl(methyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-[2-Hydroxyethyl(methyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the preparation of buffers and other biochemical reagents.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer in certain drug formulations.
Industry: The compound is used in the production of surfactants, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-[2-Hydroxyethyl(methyl)amino]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. The hydroxyl and amino groups in the compound play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-(methylamino)-: This compound has a similar structure but lacks the additional hydroxyl group.
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol: This compound has an additional amino group, making it more reactive in certain chemical reactions.
Uniqueness
2-[2-Hydroxyethyl(methyl)amino]ethanol is unique due to its combination of hydroxyl and amino groups, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and nucleophilic characteristics .
Eigenschaften
CAS-Nummer |
65121-96-2 |
|---|---|
Molekularformel |
C6H17NO6S |
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate |
InChI |
InChI=1S/C5H13NO2.CH4O4S/c1-6(2-4-7)3-5-8;1-5-6(2,3)4/h7-8H,2-5H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
SOBYTUYXBBGSHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)CCO.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


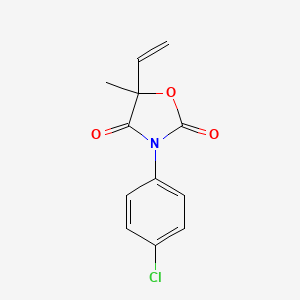
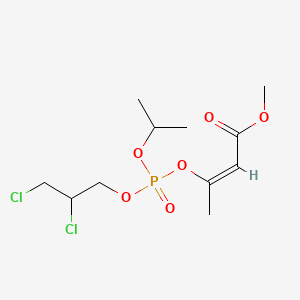
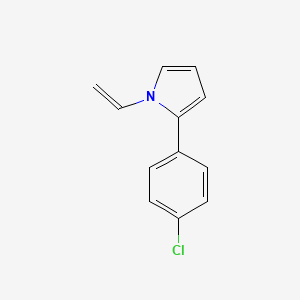
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
